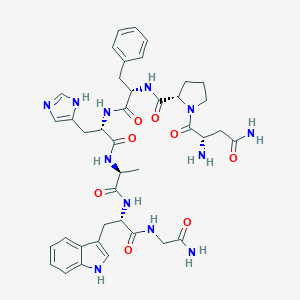
Leucokinin 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucokinin 2, also known as this compound, is a useful research compound. Its molecular formula is C40H50N12O8 and its molecular weight is 826.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Regulation and Sleep Modulation
Leucokinin 2 has been extensively studied for its role in metabolic regulation and sleep modulation, particularly in Drosophila melanogaster (fruit flies). Research indicates that leucokinin neurons are essential for integrating sleep and metabolic states. A specific pair of leucokinin neurons in the lateral horn of the fly brain becomes active during starvation, suppressing sleep and modulating insulin-producing cells that influence both sleep and feeding behaviors. This relationship highlights the neuropeptide's role in responding to nutritional status, where increased activity during starvation contrasts with reduced activity when glucose is present .
Key Findings:
- Starvation-Induced Sleep Suppression: Leucokinin neurons are required for sleep suppression during starvation, facilitating energy conservation.
- Feeding State Modulation: The activity of leucokinin neurons changes with nutrient availability, indicating their role in metabolic homeostasis .
Behavioral Implications
The behavioral implications of LK2 extend beyond sleep regulation. Studies show that leucokinin influences feeding motivation and locomotor activity. For instance, both homozygous and heterozygous mutants for the LK gene exhibit decreased motivation to feed, while mutations in the leucokinin receptor (Lkr) lead to increased feeding motivation. This suggests that leucokinin signaling is crucial for maintaining appropriate feeding behaviors .
Behavioral Effects:
- Feeding Motivation: LK signaling impacts the proboscis extension reflex (PER), a measure of feeding motivation.
- Locomotor Activity: Mutants lacking functional LK show reduced locomotor activity compared to wild-type controls .
Pest Control Applications
Leucokinins have garnered attention for their potential applications in pest control. Given their rapid degradation by peptidases, researchers are developing stable analogs of insect leucokinins that can maintain bioactivity longer in agricultural settings. These analogs have shown promising results in reducing body weight gain in pests like Helicoverpa zea (corn earworm) and increasing mortality rates in aphids .
Potential Pest Control Strategies:
- Peptide Analogs: Modified leucokinins exhibit enhanced stability and efficacy against target pests.
- Integrated Pest Management: The use of leucokinin analogs could be integrated into pest management strategies to reduce reliance on traditional insecticides .
Physiological Functions Beyond Insects
While much of the research focuses on insects, leucokinins are also present in other invertebrates and may play similar roles in regulating physiological processes such as fluid secretion and hindgut motility. Understanding these functions could provide insights into broader applications across species .
Data Summary
Analyse Chemischer Reaktionen
Calcium-Dependent Signaling Pathways
Leucokinins activate G-protein-coupled receptors (GPCRs) linked to intracellular Ca²⁺ mobilization. In Aedes aegypti Malpighian tubules, leucokinin-VIII (a peptide in this family) triggers:
-
Inositol 1,4,5-trisphosphate (IP₃) production via phospholipase C-β (PLC-β), leading to Ca²⁺ release from intracellular stores .
-
Extracellular Ca²⁺ influx through nifedipine-sensitive Ca²⁺ channels, sustaining diuretic effects .
-
Electrophysiological changes :
Receptor Interactions and Mutagenesis
The leucokinin receptor (LKR) is critical for signal transduction:
-
Key residues : A conserved tryptophan residue in transmembrane helix 4 is essential for receptor trafficking to the plasma membrane. Substitution with non-aromatic residues (e.g., leucine) disrupts function and reduces membrane expression .
-
Ligand specificity : In Tribolium castaneum, diuretic hormones DH37 and DH47 bind Urn8R (a homolog) with EC₅₀ values of 3.8×10⁻⁷ M and 3.4×10⁻⁷ M, respectively .
Functional Co-Expression and Pathways
Leucokinin neurons interact with other neuropeptides and receptors:
Pharmacological Modulation
-
Thapsigargin (intracellular Ca²⁺ store disruptor) mimics leucokinin effects, reducing Rₜ by 60% .
-
Nifedipine (Ca²⁺ channel blocker) reverses leucokinin-induced transepithelial changes .
-
Barium (Ba²⁺) blocks basolateral K⁺ channels but does not inhibit leucokinin’s Ca²⁺-mediated effects .
Behavioral and Metabolic Roles
Leucokinin pathways regulate feeding and osmoregulation:
Eigenschaften
CAS-Nummer |
157623-03-5 |
|---|---|
Molekularformel |
C40H50N12O8 |
Molekulargewicht |
826.9 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H50N12O8/c1-22(35(55)49-30(36(56)46-20-34(43)54)15-24-18-45-28-11-6-5-10-26(24)28)48-37(57)31(16-25-19-44-21-47-25)50-38(58)29(14-23-8-3-2-4-9-23)51-39(59)32-12-7-13-52(32)40(60)27(41)17-33(42)53/h2-6,8-11,18-19,21-22,27,29-32,45H,7,12-17,20,41H2,1H3,(H2,42,53)(H2,43,54)(H,44,47)(H,46,56)(H,48,57)(H,49,55)(H,50,58)(H,51,59)/t22-,27-,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
UNIMMWBGHPQJGU-ZGTZUYPNSA-N |
SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N |
Sequenz |
NPFHAWG |
Synonyme |
leucokinin 2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















